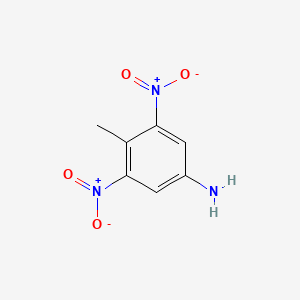

4-Amino-2,6-dinitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-2,6-dinitrotoluene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-dinitrotoluene

Introduction

This compound (ADNT), a nitroaromatic compound with the chemical formula C₇H₇N₃O₄, holds significance as a key chemical intermediate and a primary transformation product of the explosive 2,4,6-trinitrotoluene (TNT). It is formed during the biological degradation and reduction of TNT and is a major metabolite found in the urine of workers exposed to TNT. Understanding the synthesis of ADNT is crucial not only for toxicological and environmental remediation studies but also for its potential use in the synthesis of more complex molecules, including dyes and specialty polymers.

This guide provides a detailed examination of the principal synthetic pathways to this compound, designed for researchers and chemical development professionals. We will explore two core strategies: the selective partial reduction of 2,4,6-trinitrotoluene and a multi-step pathway involving the controlled nitration of a protected aminotoluene derivative. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis of methodologies, grounded in established scientific literature.

Primary Synthesis Pathway: Selective Reduction of 2,4,6-Trinitrotoluene (TNT)

The most direct and commonly cited route to this compound is the selective reduction of a single nitro group on the TNT molecule. The primary challenge and key to success in this approach lies in achieving regioselectivity—reducing the nitro group at the C4 (para) position while leaving the two nitro groups at the C2 and C6 (ortho) positions intact.

Principle and Mechanistic Rationale

The regioselective reduction of the para-nitro group is primarily governed by steric effects. The methyl group at the C1 position sterically hinders the two adjacent ortho-nitro groups, making them less accessible to the reducing agent compared to the unhindered para-nitro group. While various reducing agents can convert a nitro group to an amine, only specific systems offer the delicate control needed to prevent over-reduction to di- or tri-aminotoluene.

Microbial and enzymatic pathways in nature provide a model for this selectivity, where nitroreductase enzymes often initiate TNT degradation by reducing the para-nitro group. Chemical synthesis mimics this by using reagents that can be controlled through stoichiometry, temperature, and pH.

Comparative Analysis of Reducing Systems

Several chemical systems have been employed for the partial reduction of TNT. The choice of reagent dictates the reaction conditions, yield, and purity of the final product.

| Reducing System | Typical Conditions | Selectivity (para vs. ortho) | Advantages | Disadvantages |

| Sulfide Reagents (Na₂S, NaHS, (NH₄)₂S) | Aqueous or alcoholic solvent, controlled pH and temperature (30-70°C) | High preference for para-reduction | Cost-effective, well-established, good selectivity | Unpleasant odor, generation of sulfur-containing waste |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized H₂, various solvents | Can be difficult to control; may lead to over-reduction | High atom economy, clean workup | Requires specialized high-pressure equipment, risk of complete reduction |

| Electrochemical Reduction | Controlled potential electrolysis in an electrochemical cell | Potentially very high and tunable | High degree of control, avoids bulk chemical reagents | Requires specialized equipment, may have scalability challenges |

| Metal Powders in Acid (e.g., Fe/CH₃COOH) | Acetic acid or other acidic media | Can favor ortho-reduction under certain conditions | Inexpensive reagents | Often produces mixtures of isomers, acidic waste stream |

Detailed Experimental Protocol: Synthesis via Sodium Sulfide Reduction

This protocol describes a laboratory-scale synthesis of this compound from TNT using a controlled sulfide reduction method, adapted from principles described in the literature.

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve 10.0 g of TNT in 150 mL of ethanol with gentle warming.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide by dissolving an equimolar amount of Na₂S·9H₂O in 50 mL of deionized water.

-

Controlled Addition: Cool the TNT solution to room temperature. Begin adding the sodium sulfide solution dropwise to the stirred TNT solution over a period of 60 minutes. Monitor the internal temperature and maintain it below 40°C using a water bath if necessary. An initial color change to a deep red or purple is expected.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 70-75°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water. The crude this compound will precipitate as a yellow-orange solid.

-

Neutralization: Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. This step is crucial to protonate the amine and ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as yellow crystals. Dry the product in a vacuum oven.

Visualization of the Reduction Pathway

Caption: Direct synthesis of ADNT via selective reduction of TNT.

Alternative Synthesis Pathway: Multi-step Nitration of p-Toluidine

An alternative, though more circuitous, route involves building the molecule from a simpler starting material, p-toluidine (4-aminotoluene). This pathway avoids the handling of TNT but requires multiple steps, including protection of the amine, dinitration, and deprotection.

Rationale and Strategy

Direct nitration of p-toluidine is impractical. The highly activating amino group makes the ring susceptible to over-oxidation by nitric acid and can lead to uncontrollable reactions. Therefore, a protecting group strategy is essential. The amino group is first acylated to form an amide (acetanilide derivative). This transformation achieves two goals:

-

It moderates the activating nature of the substituent, allowing for more controlled nitration.

-

The bulky acetyl group sterically directs the incoming nitro groups to the two available ortho positions (C2 and C6).

Following dinitration, the protecting acetyl group is removed via hydrolysis to reveal the desired amino group, yielding the final product.

Detailed Experimental Protocol

Step 1: Acetylation of p-Toluidine

-

Dissolve p-toluidine in glacial acetic acid.

-

Add an equimolar amount of acetic anhydride dropwise while stirring.

-

Heat the mixture gently for 30 minutes, then pour it into ice water to precipitate the product, N-(4-methylphenyl)acetamide.

-

Filter, wash with water, and dry the white solid.

Step 2: Dinitration of N-(4-methylphenyl)acetamide

-

Cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add the N-(4-methylphenyl)acetamide product from Step 1, ensuring the temperature does not rise above 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the stirred acetamide solution, maintaining the temperature below 10°C throughout the addition.

-

After addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the dinitrated product, N-(4-methyl-2,6-dinitrophenyl)acetamide.

-

Filter, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(4-methyl-2,6-dinitrophenyl)acetamide

-

Suspend the dinitrated amide in a mixture of ethanol and concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).

-

Cool the solution and pour it into a large volume of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude this compound.

-

Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Visualization of the Nitration Pathway

Caption: Standard laboratory workflow for synthesis and purification.

Safety and Handling Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols.

-

Toxicity: Nitroaromatic compounds are toxic and can be absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Explosion Hazard: The starting material for the reduction pathway, 2,4,6-trinitrotoluene (TNT), is a high explosive. It must be handled with extreme care, avoiding shock, friction, and high temperatures. All syntheses involving TNT should be performed on a small scale and behind a blast shield.

-

Reaction Hazards: Nitration reactions are highly exothermic and can run away if not properly cooled. The slow, controlled addition of reagents is critical to maintain safety.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies. The selective reduction of 2,4,6-trinitrotoluene offers a direct, one-step conversion that is efficient if regioselectivity can be controlled, with sulfide-based reagents providing a reliable option. Alternatively, a multi-step synthesis starting from p-toluidine provides a higher degree of control and avoids the use of an explosive starting material, at the cost of process complexity and overall yield. The choice of pathway depends on the available starting materials, scale, and safety infrastructure. In all cases, rigorous purification and characterization are paramount to ensure the integrity of the final product.

References

-

U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). U.S. Environmental Protection Agency. [Link]

- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In *Printing Processes and Printing Inks, Carbon Black and Some Nitro

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for comprehensive and practical data on a wide array of chemical compounds. 4-Amino-2,6-dinitrotoluene (4-ADNT), a significant metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), is a compound of increasing interest in environmental science, toxicology, and bioremediation.[1] Its presence in contaminated sites and its detection in biological samples necessitate a thorough understanding of its fundamental physicochemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed and practical overview of 4-ADNT, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations.

This document is structured to provide a logical flow of information, beginning with the compound's identity and leading into its key physical and chemical characteristics. Each section is crafted to be a self-validating system, where the provided data is supported by established experimental protocols and safety considerations. The aim is to empower the reader with not just the "what," but also the "how" and "why" of handling and characterizing this important nitroaromatic compound.

Compound Identification and Structure

This compound, also known as 4-methyl-3,5-dinitroaniline, is an amino-nitrotoluene where a methyl group and an amino group are attached to a benzene ring, which is further substituted with two nitro groups.[2] It is a primary transformation product of TNT, formed through biological degradation and reduction processes.[1]

Molecular Formula: C₇H₇N₃O₄[2]

Chemical Structure:

Figure 2: Workflow for melting point determination.

Aqueous Solubility Determination

Water solubility is a crucial parameter for assessing the environmental fate and bioavailability of a compound. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this determination. [3][4][5][6][7]Given the low predicted solubility of 4-ADNT, the flask method is appropriate.

Causality Behind Experimental Choices: The flask method is designed to achieve a saturated solution at a constant temperature, allowing for the determination of the equilibrium solubility. [5]Vigorous shaking or stirring is necessary to ensure that the dissolution process reaches equilibrium. The subsequent separation of the solid and liquid phases by centrifugation is critical to prevent undissolved particles from interfering with the concentration measurement. The choice of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is based on its sensitivity and selectivity for the analyte.

Step-by-Step Methodology (Flask Method - OECD 105):

-

Preliminary Test:

-

To estimate the appropriate amount of substance and the time to reach saturation, a preliminary test is recommended. Add an excess of 4-ADNT to a known volume of water in a flask and stir at a constant temperature (e.g., 25°C). Periodically sample and analyze the concentration until it plateaus.

-

-

Definitive Test:

-

Based on the preliminary test, add a known excess amount of 4-ADNT to a flask containing a known volume of deionized water.

-

Seal the flask and agitate it in a constant temperature bath (25 ± 0.5°C) for a duration determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge a portion of the suspension at a high speed to separate the solid phase.

-

Carefully withdraw a known volume of the clear supernatant for analysis.

-

-

Analysis:

-

Analyze the concentration of 4-ADNT in the supernatant using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 4-ADNT of known concentrations.

-

Determine the concentration of 4-ADNT in the sample from the calibration curve.

-

-

Calculation and Reporting:

-

Express the water solubility in mg/L.

-

Report the temperature at which the measurement was made.

-

Figure 3: Workflow for aqueous solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as nitro groups and the aromatic ring in 4-ADNT, results in characteristic absorption bands.

Expected Spectral Features: Nitroaromatic compounds typically exhibit strong absorption in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to dinitrotoluene. The spectrum is also sensitive to the solvent polarity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Spectral Features:

-

N-H stretching: Around 3300-3500 cm⁻¹ (from the amino group).

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ (from the methyl group).

-

N-O stretching (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretching: Around 1250-1360 cm⁻¹.

Experimental Consideration (KBr Pellet Method): The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [8][9]A small amount of the sample is finely ground with dry potassium bromide powder and then pressed into a thin, transparent pellet. It is crucial that the KBr is completely dry, as water will show a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹, which can interfere with the sample's spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy (Proton NMR):

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm).

-

Amino protons: The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

-

Methyl protons: The three protons of the methyl group will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy (Carbon-13 NMR):

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the nitro groups will be significantly downfield.

-

Methyl carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).

(Note: High-resolution, annotated ¹H and ¹³C NMR spectra for 4-ADNT are not readily available in public databases. The provided information is based on general principles of NMR spectroscopy and data for similar compounds.) [10][11][12]

Synthesis of this compound

4-ADNT is typically synthesized by the selective reduction of one of the nitro groups of 2,4,6-trinitrotoluene (TNT).

Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is critical for achieving selective reduction. A variety of reducing agents can be employed, but a common and effective method involves the use of hydrogen sulfide (H₂S) in a suitable solvent. This method allows for the preferential reduction of the nitro group at the 4-position. The subsequent treatment with an acid and a reducing agent like potassium iodide is to convert any hydroxylamine intermediate to the desired amine.

Step-by-Step Laboratory Synthesis Protocol:

-

Dissolution of TNT: In a well-ventilated fume hood, dissolve 2,4,6-trinitrotoluene (TNT) in p-dioxane. The reaction should be maintained at a temperature below 50°C.

-

Reduction with H₂S: Bubble hydrogen sulfide (H₂S) gas through the solution. A precipitate of sulfur will form.

-

Work-up:

-

Filter off the precipitated sulfur.

-

Pour the filtrate over a mixture of ice and water. This will precipitate a mixture of this compound and 2,6-dinitro-4-hydroxylaminotoluene.

-

-

Conversion of Hydroxylamine:

-

Suspend the crude product mixture in hydrochloric acid.

-

Add potassium iodide to the suspension. The hydroiodic acid formed in situ will reduce the hydroxylamine intermediate to the amine.

-

-

Purification:

-

Cool the reaction mixture and filter the solid product.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Figure 4: Synthetic pathway for this compound from TNT.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed. [2]* Acute Toxicity, Dermal (Category 3): Toxic in contact with skin. [2]* Acute Toxicity, Inhalation (Category 3): Toxic if inhaled. [2]* Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure. [2]* Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects. [13] Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood. [13]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [13]* Avoid breathing dust. [13]* Wash hands thoroughly after handling. [13]* Do not eat, drink, or smoke in the laboratory. [13] Storage:

-

Store in a tightly closed, properly labeled container. [13]* Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [13]* Store locked up. [13] Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations. [13][14][15]* 4-ADNT should be treated as hazardous waste. [13]* Do not dispose of down the drain or in the regular trash. [14]* Contaminated materials and empty containers should be disposed of as hazardous waste. [13]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Infinita Lab. (n.d.). ASTM E794−06 Melting and Crystallization Temperatures by Thermal Analysis. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

BSB EDGE. (n.d.). ASTM E324: 2023 Organic Chemicals Melting Points Test Method. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

ASTM. (n.d.). D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from [Link]

-

(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). Retrieved from [Link]

-

Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

-

Scharlab. (2023). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental transformation products of 2,4,6-trinitrotoluene. Retrieved from [Link]

-

ASTM. (n.d.). D7138 Standard Test Method to Determine Melting Temperature of Synthetic Fibers (Withdrawn 2025). Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the KBr pellet. Retrieved from [Link]

-

Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (1976). Synthesis of 2,6-diamino-4-nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

Sources

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 9. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2,6-dinitrotoluene: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dinitrotoluene (4-ADNT) is a nitroaromatic compound that holds a significant position at the intersection of environmental science, toxicology, and synthetic chemistry. As a primary metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), 4-ADNT is a crucial analyte in environmental monitoring and bioremediation studies.[1][2] Beyond its environmental relevance, its unique chemical architecture, featuring both electron-donating amino and electron-withdrawing nitro groups on a toluene scaffold, makes it a valuable and versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 4-ADNT, with a particular focus on its utility for researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound is a substituted toluene molecule with an amino group at the C4 position and two nitro groups at the C2 and C6 positions. The presence of both electron-donating (-NH₂) and strongly electron-withdrawing (-NO₂) groups on the aromatic ring profoundly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₄ | [3] |

| Molecular Weight | 197.15 g/mol | [3] |

| CAS Number | 19406-51-0 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 171 °C | [5] |

| Boiling Point | 382.6 ± 37.0 °C (Predicted) | [5] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 0.95 | [6] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as acetonitrile and methanol. | [7] |

Spectroscopic Characterization

The structural features of 4-ADNT can be unequivocally confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The exact chemical shifts and coupling constants are dependent on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. |

| FT-IR (cm⁻¹) | The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the asymmetric and symmetric stretching of the nitro groups (around 1530 and 1350 cm⁻¹), and C-H stretching of the aromatic ring and methyl group. |

| UV-Vis (in Methanol) | The UV-Visible spectrum in methanol is expected to show strong absorption bands characteristic of nitroanilines, arising from π → π* and n → π* electronic transitions. |

Chemical Properties and Reactivity

The reactivity of 4-ADNT is governed by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The electron-withdrawing nitro groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups.

The nitro groups themselves can be readily reduced to amino groups, providing a synthetic route to di- and tri-aminotoluene derivatives. The selective reduction of one nitro group in the presence of the other can be challenging but offers a pathway to asymmetrically substituted toluene derivatives.

Synthesis of this compound

The most common laboratory synthesis of 4-ADNT involves the selective reduction of 2,4,6-trinitrotoluene (TNT). The challenge lies in reducing only the nitro group at the C4 position while leaving the nitro groups at the C2 and C6 positions intact. Various reducing agents and reaction conditions can be employed to achieve this selectivity.

Experimental Protocol: Selective Reduction of TNT to 4-ADNT

This protocol is a representative method and may require optimization based on laboratory conditions and desired purity.

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve TNT in ethanol.

-

In a separate beaker, prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the ethanolic solution of TNT at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash it with water, and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices:

-

Sodium sulfide as reducing agent: Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of others, particularly in polynitro-aromatic compounds.

-

Ethanol/Water solvent system: This mixed solvent system is used to dissolve both the organic substrate (TNT) and the inorganic reducing agent (sodium sulfide).

-

Acidification and neutralization: Acidification is necessary to protonate the aminodinitrotoluidide anion and precipitate the product. The subsequent wash with sodium bicarbonate removes any residual acid.

Caption: Synthesis of this compound from TNT.

Applications in Research and Drug Development

While 4-ADNT itself is not a therapeutic agent, its structural motifs are found in a variety of biologically active molecules. Its primary role in drug development is as a versatile chemical intermediate for the synthesis of more complex compounds with potential pharmacological activity.

-

Scaffold for Heterocyclic Synthesis: The amino group of 4-ADNT can be used as a nucleophile in condensation reactions with dicarbonyl compounds or other bifunctional electrophiles to construct a wide range of heterocyclic systems. Many heterocyclic compounds are known to possess diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

-

Precursor for Biologically Active Derivatives: The dinitrotoluene scaffold has been explored for the development of novel therapeutic agents. For instance, derivatives of dinitrotoluene have been synthesized and evaluated for their antitumor activities.[9] By modifying the amino and nitro groups of 4-ADNT, libraries of new compounds can be generated and screened for various biological activities.

-

Probes for Mechanistic Studies: As a known metabolite of TNT, isotopically labeled 4-ADNT can be used as a tracer in studies aimed at understanding the metabolic pathways and toxicological mechanisms of nitroaromatic compounds.

Caption: Potential applications of 4-ADNT in drug development.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a compound of significant interest due to its environmental prevalence and its potential as a synthetic building block. A thorough understanding of its structure, properties, and reactivity is essential for researchers working in fields ranging from environmental remediation to medicinal chemistry. This guide provides a foundational understanding of 4-ADNT, highlighting its key characteristics and offering insights into its synthetic utility. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile intermediates like 4-ADNT will undoubtedly play a crucial role in the development of new therapeutic agents.

References

-

Design, synthesis and antitumor activity evaluation of novel 2,6-dichloro-3,5-dinitrotoluene derivatives. (2018). ResearchGate. Available at: [Link]

-

Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. (n.d.). ResearchGate. Available at: [Link]

-

HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE. (2001). Taylor & Francis Online. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Toxicological Profile for Dinitrotoluenes. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2020). MDPI. Available at: [Link]

-

This compound. (n.d.). Haz-Map. Available at: [Link]

-

Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). (2020). U.S. Environmental Protection Agency. Available at: [Link]

-

2-Amino-4,6-Dinitrotoluene. (n.d.). PubChem. Available at: [Link]

-

FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010). PubMed. Available at: [Link]

-

Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. (2021). Royal Society of Chemistry. Available at: [Link]

-

Synthetic path for the conversion of 2,4-dinitrotoluene (2,4-DNT) to 2,4,6-trinitrotoluene (TNT). (2020). ResearchGate. Available at: [Link]

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (2014). Royal Society of Chemistry. Available at: [Link]

-

FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010). ResearchGate. Available at: [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available at: [Link]

-

Environmental transformation products of 2,4,6-trinitrotoluene. (1996). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. Available at: [Link]

-

UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (n.d.). SIELC Technologies. Available at: [Link]

-

Chemical Reduction of 2,4,6-Trinitrotoluene (TNT) Initial Products. (1973). Defense Technical Information Center. Available at: [Link]

-

Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. (2019). ACS Publications. Available at: [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2022). MDPI. Available at: [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. (2018). National Institutes of Health. Available at: [Link]

-

2,4-Dinitrotoluene. (n.d.). PubChem. Available at: [Link]

-

Toxicological Profile for Dinitrotoluenes. (1998). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. Available at: [Link]

-

Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. (2004). IslandScholar. Available at: [Link]

-

Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. (2020). National Institutes of Health. Available at: [Link]

-

Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. (2013). ResearchGate. Available at: [Link]

-

Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. (2020). JRC Publications Repository. Available at: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Available at: [Link]

-

Identification of Explosives 2,4‐DNT and 2,6‐DNT Using Terahertz Time‐domain Spectroscopy. (2007). ResearchGate. Available at: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. researchgate.net [researchgate.net]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. accustandard.com [accustandard.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. researchgate.net [researchgate.net]

Core Topic: Solubility Profile of 4-Amino-2,6-dinitrotoluene in Organic Solvents

An In-depth Technical Guide

Introduction: Understanding 4-Amino-2,6-dinitrotoluene (4-ADNT)

This compound (4-ADNT) is a significant nitroaromatic compound, identified chemically as a derivative of 2,6-dinitrotoluene substituted with an amino group at the 4th position.[1][2] Its primary relevance in environmental science and toxicology stems from it being a principal transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through biological degradation and metabolic processes.[3][4] Beyond its environmental presence, its multifunctional structure, featuring both amino and nitro groups, makes it a potentially valuable intermediate in various chemical syntheses.[3]

A thorough understanding of the solubility of 4-ADNT in various organic solvents is a critical prerequisite for its analysis, purification, and utilization in synthetic applications. Solubility dictates the choice of solvent for reaction media, chromatographic separation, and recrystallization techniques. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment in common organic solvents, and a robust experimental protocol for its quantitative determination.

Part 1: Theoretical Principles of Solubility

The solubility of a solid compound like 4-ADNT in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5][6] This concept is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The molecular structure of 4-ADNT (C₇H₇N₃O₄) is key to its solubility behavior:

-

Polarity: The presence of two strongly electron-withdrawing nitro groups (-NO₂) and an electron-donating amino group (-NH₂) on the toluene ring creates a significant dipole moment, making 4-ADNT a polar molecule.

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring allows for π-π stacking interactions.

These features suggest that 4-ADNT will exhibit preferential solubility in polar solvents, particularly those capable of engaging in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aliphatic solvents where only weak van der Waals forces can be established between the solute and solvent.

Several external factors also critically influence solubility:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution, according to Le Châtelier's Principle.[10]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[7][9]

-

Purity of Solute and Solvent: Impurities can alter the intermolecular forces and thus affect the measured solubility.

Part 2: Qualitative Solubility Profile and Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of strong hydrogen bonding with both the amino and nitro groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the -NH₂ group. |

| Acetonitrile | Polar Aprotic | Soluble | The polar nitrile group allows for strong dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Less polar than ketones; provides some hydrogen bond accepting capability. |

| Dichloromethane | Moderately Polar | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability. |

| Toluene | Non-polar Aromatic | Poorly Soluble | While π-π stacking is possible, the lack of polarity limits interaction. |

| Hexane | Non-polar Aliphatic | Insoluble | Intermolecular forces are limited to weak van der Waals interactions. |

Disclaimer: This table provides predictions based on chemical theory. For precise applications, experimental verification is essential.

Part 3: Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a solvent.[5]

Causality in Protocol Design

The objective is to create a saturated solution at a specific temperature where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true solubility limit. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting concentration. Temperature control is critical as solubility is highly temperature-dependent.[8][10] Using an excess of the solid ensures that the saturation point is reached. The equilibration time is determined experimentally to guarantee that the dissolution process has completed. Finally, physical separation of the solid phase is crucial to prevent undissolved particles from artificially inflating the concentration measurement of the supernatant.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Materials and Reagents:

-

Pure, crystalline this compound.

-

High-purity (e.g., HPLC grade) organic solvents of interest.

-

Scintillation vials or other sealable glass containers.

-

Temperature-controlled orbital shaker or water bath.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible).

-

A validated analytical instrument, such as an HPLC with a UV detector, for quantification.

-

-

Procedure:

-

Preparation: Add an excess amount of solid 4-ADNT to a vial (e.g., 20 mg). The key is to have significantly more solid than will dissolve.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 5.0 mL) to the vial.

-

Sealing: Immediately seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, turn off the shaker and allow the vials to remain in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear dynamic range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method or other suitable analytical technique to determine the concentration of 4-ADNT.

-

Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial volume. S (mg/mL) = C (mg/mL) × DF

-

Validation: Repeat the experiment at least in triplicate to ensure the results are reproducible and statistically sound.

-

Part 4: Factors Influencing Solubility - A Conceptual Overview

The interplay of molecular and environmental factors dictates the final solubility value. Understanding these relationships is crucial for troubleshooting experimental results and for designing processes like crystallization.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex property dictated by its polar, hydrogen-bonding molecular structure. It is predicted to be most soluble in polar protic and aprotic organic solvents like methanol, acetone, and acetonitrile, with limited solubility in non-polar hydrocarbons. For researchers and developers, this predicted profile serves as a valuable starting point for solvent selection. However, for applications requiring precise concentration control, such as in pharmaceutical development or quantitative analysis, the detailed experimental protocol provided in this guide should be employed to determine accurate solubility data under specific laboratory conditions. This empirical approach ensures the integrity and success of subsequent scientific endeavors.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.A.

- Experiment: Solubility of Organic & Inorganic Compounds. N.A.

-

This compound | C7H7N3O4 | CID 29574 . PubChem. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]

- Solubility of Organic Compounds. N.A.

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 . Chemistry LibreTexts. Available at: [Link]

- Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). US EPA.

-

SAFETY DATA SHEET - this compound . Chem Service. Available at: [Link]

-

This compound - Hazardous Agents . Haz-Map. Available at: [Link]

-

Factors Affecting Solubility . BYJU'S. Available at: [Link]

- A Simple Synthesis of 2,6-Diamino-4-nitrotoluene. N.A.

-

13.3: Factors Affecting Solubility . Chemistry LibreTexts. Available at: [Link]

-

Biochemistry, Dissolution and Solubility . StatPearls - NCBI Bookshelf. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-solubility/]([Link] dissolution-solubility/)

-

Solubility and Factors Affecting Solubility . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Thermal Stability of 4-Amino-2,6-dinitrotoluene

This guide provides a comprehensive technical overview of the thermal stability of 4-Amino-2,6-dinitrotoluene (ADNT). Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of thermal analysis with field-proven insights to deliver a thorough understanding of the thermal behavior of this nitroaromatic compound. We will explore the theoretical underpinnings of its decomposition, established analytical methodologies, and critical safety considerations.

Introduction to this compound (ADNT)

This compound (ADNT) is a nitroaromatic compound that serves as a significant metabolite and environmental degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1][2] Its chemical structure, featuring both amino and nitro functional groups on a toluene backbone, imparts a complex thermal profile that warrants careful study. Understanding the thermal stability of ADNT is paramount for ensuring safe handling, storage, and for predicting its environmental fate and potential toxicological impacts.[3][4] While specific, publicly available experimental data on the thermal decomposition of pure ADNT is limited, this guide will leverage data from analogous compounds and established principles of thermal analysis to provide a robust framework for its characterization.

Theoretical Framework: Thermal Decomposition of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process governed by the interplay of various chemical bonds and functional groups within the molecule.[5][6] The high bond-dissociation energy of the C-NO2 bond is a critical factor; once a runaway reaction is initiated, these compounds can release significant amounts of heat and gaseous products, potentially leading to explosive events.[5]

The decomposition of nitrotoluenes can proceed through several pathways, including:

-

Homolytic Cleavage of the C-NO2 Bond: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).

-

Intramolecular Hydrogen Transfer: The presence of a methyl group ortho to a nitro group can facilitate an intramolecular hydrogen transfer, leading to the formation of aci-nitro intermediates, which are often less stable.

-

Autocatalysis: Decomposition products, such as nitrogen oxides (NOx), can catalyze further decomposition, leading to an accelerated reaction rate.[5]

In the case of ADNT, the presence of the amino group adds further complexity. The amino group can interact with the nitro groups, potentially influencing the decomposition mechanism and the overall thermal stability of the molecule.

Physicochemical Properties of ADNT

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Chemical Formula | C₇H₇N₃O₄ | [4] |

| Molecular Weight | 197.15 g/mol | [4] |

| Appearance | Solid | [7] |

| Melting Point | Not available in search results | |

| Boiling Point | Decomposes | [8] |

| Density | Not available in search results | |

| Solubility | Insoluble in water | Not specified |

Experimental Characterization of Thermal Stability

The thermal stability of energetic materials like ADNT is typically investigated using a suite of thermo-analytical techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to determine key thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of ADNT (typically 1-5 mg) is hermetically sealed in an aluminum or gold crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative side reactions.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument records the differential heat flow, which is then plotted against temperature to generate a DSC thermogram. The onset temperature, peak temperature, and enthalpy of decomposition can be determined from this plot.

Data Interpretation: An exothermic peak in the DSC thermogram indicates the decomposition of the sample. The onset temperature of this peak is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of ADNT (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

-

Data Acquisition: The instrument continuously records the sample mass. The resulting data is plotted as mass or percentage mass loss versus temperature, generating a TGA curve. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Data Interpretation: A significant mass loss in the TGA curve indicates the volatilization of decomposition products. The temperature at which this mass loss begins provides information about the thermal stability of the material.

Visualizing the Workflow and Decomposition

To provide a clearer understanding of the experimental process and the potential chemical transformations, the following diagrams are provided.

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of this compound.

Plausible Thermal Decomposition Pathway of ADNT

Caption: A simplified, plausible thermal decomposition pathway for this compound.

Safety, Handling, and Storage

Nitroaromatic compounds, including ADNT, should be handled with extreme caution due to their potential for rapid and energetic decomposition upon heating.[5]

Key Safety Precautions:

-

Avoid Heat and Ignition Sources: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Prevent Friction and Impact: Handle gently to avoid mechanical shock or friction, which can initiate decomposition.

-

Use Appropriate Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the material.

-

Small-Scale Experiments: Conduct initial thermal analyses on a small scale (milligram quantities) to minimize the risk of a significant exothermic event.

-

Inert Atmosphere: Perform thermal analysis under an inert atmosphere to prevent oxidation, which can lower the decomposition temperature.

Conclusion

References

-

Cortec Corporation. (n.d.). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermal hazard in the process of mononitrotoluene nitration. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Hazard Characterization of Ammonium Nitrate and AN-Based Explosives. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Thermal hazard analysis of dinitrotoluene nitration. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermal decomposition of energetic materials. 61. Perfidy in the amino-2,4,6-trinitrobenzene series of explosives. The Journal of Physical Chemistry. Retrieved from [Link]

-

US EPA. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. Retrieved from [Link]

-

US EPA. (n.d.). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). Retrieved from [Link]

-

ResearchGate. (n.d.). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. cortecvci.com [cortecvci.com]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2,6-dinitrotoluene

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (4-A-2,6-DNT). As a primary environmental transformation product of 2,4,6-trinitrotoluene (TNT), the accurate identification of 4-A-2,6-DNT is critical for environmental monitoring, toxicology studies, and bioremediation research.[1][2] This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles, field-proven experimental protocols, and in-depth data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.

Introduction and Molecular Overview

This compound is a nitroaromatic compound that emerges from the partial reduction of TNT, often through microbial action in soil and water.[1][3] Its full characterization is fundamental to understanding the fate and toxicity of TNT in the environment. Spectroscopic methods provide the definitive fingerprints required for its unambiguous identification.

Key Molecular Properties:

-

Chemical Formula: C₇H₇N₃O₄[4]

-

Molecular Weight: 197.15 g/mol [4]

-

IUPAC Name: 4-methyl-3,5-dinitroaniline[4]

-

CAS Number: 19406-51-0[4]

Caption: 2D structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. For nitroaromatic compounds, electron ionization (EI) is particularly informative.

Expertise & Causality: Experimental Choices

Gas Chromatography (GC) is an ideal separation technique for 4-A-2,6-DNT due to its volatility. The choice of a non-polar column (e.g., DB-5ms) is based on the principle of separating compounds primarily by boiling point, which is effective for a range of explosive-related compounds. A temperature ramp is employed to ensure sharp peaks for both volatile and semi-volatile compounds in a mixture. The 70 eV ionization energy is a standard in EI-MS, as it provides sufficient energy to cause reproducible fragmentation, creating a characteristic and library-searchable mass spectrum.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of 4-A-2,6-DNT reference standard in 1 mL of high-purity acetonitrile. Serially dilute to a working concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare with a reference library (e.g., NIST).

Data Interpretation

The mass spectrum of 4-A-2,6-DNT is characterized by a distinct molecular ion and predictable fragmentation pathways involving the nitro groups.

| m/z (Relative Intensity) | Assignment | Mechanistic Insight |

| 197 | [M]⁺ | Molecular ion, confirming the molecular weight.[5] |

| 180 | [M-OH]⁺ | A characteristic rearrangement and loss of a hydroxyl radical from an ortho-nitro group, a common feature in aromatic nitro compounds.[5] |

| 151 | [M-NO₂]⁺ | Loss of a nitro group (46 Da). |

| 134 | [M-OH-NO₂]⁺ | Subsequent loss of a nitro group after the initial OH loss. |

| 104 | [C₇H₆N]⁺ | Further fragmentation involving the loss of both nitro groups.[4][5] |

digraph "gcms_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Dissolve Sample\n(Acetonitrile)"]; } subgraph "cluster_gc" { label="Gas Chromatography"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Splitless Injection"]; sep [label="Column Separation\n(DB-5ms)"]; inject -> sep; } subgraph "cluster_ms" { label="Mass Spectrometry"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ion [label="EI Ionization\n(70 eV)"]; detect [label="Mass Analysis\n(Quadrupole)"]; ion -> detect; } subgraph "cluster_data" { label="Data Analysis"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Spectrum Interpretation\n& Library Match"]; } prep -> inject; sep -> ion; detect -> analysis;

}

Caption: Standard workflow for GC-MS analysis of 4-A-2,6-DNT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing a detailed map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for complete structural confirmation.

Expertise & Causality: Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves 4-A-2,6-DNT, and its residual proton peak (~2.50 ppm) does not typically overlap with key analyte signals. Furthermore, the acidic amine protons are observable in DMSO-d₆, whereas they would rapidly exchange and disappear in solvents like D₂O or methanol-d₄. A 400 MHz spectrometer provides sufficient resolution to distinguish the expected signals.[4]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-